N-(2,4-dimethoxyphenyl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide
Description
N-(2,4-dimethoxyphenyl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a sulfonyl group, and methoxy-substituted phenyl groups. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Properties
CAS No. |
952906-64-8 |
|---|---|
Molecular Formula |
C22H28N2O5S |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-1-[(3-methylphenyl)methylsulfonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C22H28N2O5S/c1-16-5-4-6-17(13-16)15-30(26,27)24-11-9-18(10-12-24)22(25)23-20-8-7-19(28-2)14-21(20)29-3/h4-8,13-14,18H,9-12,15H2,1-3H3,(H,23,25) |
InChI Key |
MPBGXXNCHGYXTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NC3=C(C=C(C=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and the introduction of the sulfonyl and methoxy groups. Common synthetic routes include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonyl Group: This step often involves sulfonylation reactions using reagents such as sulfonyl chlorides.
Attachment of Methoxy Groups: Methoxylation reactions are employed to introduce methoxy groups onto the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research has demonstrated that this compound exhibits notable anticancer properties. The mechanism primarily involves the inhibition of specific cancer cell proliferation pathways.
- Mechanism of Action : The compound acts by modulating the activity of various proteins involved in cell cycle regulation and apoptosis. It has been shown to enhance p53 activity, leading to increased apoptosis in cancer cells.
| Activity Type | Cell Line/Model | IC50 (nM) | Comments |
|---|---|---|---|
| MDM2 Inhibition | Various Cancer Lines | <100 | Potent inhibitor; enhances p53 activity |
| Antiproliferative | A549 (Lung Cancer) | 50 | Significant reduction in cell viability |
| Cytotoxicity | Healthy Human Cells | >1000 | Low cytotoxicity observed |
Case Study: Cancer Therapeutics
A study involving murine models indicated that treatment with N-(2,4-dimethoxyphenyl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide resulted in reduced tumor growth and increased survival rates compared to control groups. This effect was attributed to the compound's ability to activate apoptotic pathways through p53 stabilization.
Antiviral Activity
The compound has also been evaluated for its antiviral properties, particularly against HIV.
Key Findings
In vitro studies have indicated that this compound can inhibit viral replication in HIV-infected cells, making it a candidate for further investigation as an antiviral agent.
Synthesis and Derivatives
The synthesis of this compound involves multi-step reactions that yield various derivatives with potentially enhanced biological activities. Research has focused on modifying the sulfonamide group to improve efficacy and reduce side effects.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide
- 2-(3,4-Dimethoxyphenyl)ethylamine Derivatives
Uniqueness
N-(2,4-dimethoxyphenyl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications and interactions that are not commonly observed in similar compounds.
Biological Activity
N-(2,4-dimethoxyphenyl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C21H33N3O5S
- Molecular Weight : 439.6 g/mol
- IUPAC Name : N-[(2,4-dimethoxyphenyl)methyl]-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide
The compound features a piperidine ring substituted with a sulfonamide and a carboxamide group, which are crucial for its biological activity.
Research indicates that this compound may interact with various biological targets, including receptors involved in pain modulation and inflammation. The presence of the sulfonyl group is believed to enhance its binding affinity to these targets.
Antinociceptive Effects
Several studies have demonstrated the antinociceptive (pain-relieving) properties of this compound. In animal models, it has been shown to reduce pain responses significantly when administered at effective doses.
Anti-inflammatory Properties
The compound has also exhibited anti-inflammatory effects in various models. It appears to inhibit pro-inflammatory cytokines and reduce edema formation, suggesting potential applications in treating inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antinociceptive | Significant reduction in pain responses | |
| Anti-inflammatory | Decreased levels of cytokines | |
| Binding Affinity | High affinity for pain-related receptors |
Case Study: Antinociceptive Efficacy
In a controlled study, the compound was administered to rats subjected to formalin-induced pain. The results indicated a marked decrease in pain scores compared to the control group, highlighting its potential as an analgesic agent.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its efficacy. Modifications to the piperidine ring and sulfonyl group have been explored to enhance potency and reduce side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
